molecular formula C12H13N3O2S B12766310 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- CAS No. 89665-66-7

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo-

Cat. No.: B12766310
CAS No.: 89665-66-7
M. Wt: 263.32 g/mol
InChI Key: LSMQZYATJWOCSZ-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- is a heterocyclic compound with a unique structure that includes a pyrimidinone core, a methoxyphenyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a 2-methoxyphenylamine derivative with a suitable pyrimidinone precursor in the presence of a thioxo group donor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

    Pinacol boronic esters: Valuable building blocks in organic synthesis.

Uniqueness

4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-methoxyphenyl)amino)methyl)-2-thioxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

89665-66-7

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

5-[(2-methoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H13N3O2S/c1-17-10-5-3-2-4-9(10)13-6-8-7-14-12(18)15-11(8)16/h2-5,7,13H,6H2,1H3,(H2,14,15,16,18)

InChI Key

LSMQZYATJWOCSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC2=CNC(=S)NC2=O

Origin of Product

United States

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